molecular formula C17H19NO B5771750 1-(1,3-DIHYDROBENZO[E]ISOBENZOFURAN-4-YLMETHYL)PYRROLIDINE

1-(1,3-DIHYDROBENZO[E]ISOBENZOFURAN-4-YLMETHYL)PYRROLIDINE

Cat. No.: B5771750
M. Wt: 253.34 g/mol
InChI Key: VQYOWZJUFOFYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-DIHYDROBENZO[E]ISOBENZOFURAN-4-YLMETHYL)PYRROLIDINE is a complex organic compound that belongs to the class of isobenzofurans. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a dihydrobenzoisobenzofuran moiety. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(1,3-DIHYDROBENZO[E]ISOBENZOFURAN-4-YLMETHYL)PYRROLIDINE involves several steps, starting with the preparation of the isobenzofuran core. One common method for synthesizing isobenzofuran derivatives is through the oxidation of indane derivatives using molecular oxygen in subcritical water . This environmentally benign procedure does not require a catalyst and can be performed in a single step. The reaction conditions typically involve temperatures between the usual boiling point of water (100°C) and the critical temperature (374°C), under oxygen pressure .

For industrial production, the synthesis may be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(1,3-DIHYDROBENZO[E]ISOBENZOFURAN-4-YLMETHYL)PYRROLIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various organic solvents.

The major products formed from these reactions include various substituted isobenzofuran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(1,3-DIHYDROBENZO[E]ISOBENZOFURAN-4-YLMETHYL)PYRROLIDINE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(1,3-DIHYDROBENZO[E]ISOBENZOFURAN-4-YLMETHYL)PYRROLIDINE can be compared with other similar compounds, such as benzofuran and its derivatives. Benzofuran compounds, like psoralen and angelicin, are known for their biological activities, including antimicrobial and anticancer properties . The unique structural features of this compound, such as the presence of the pyrrolidine ring, differentiate it from other benzofuran derivatives and contribute to its distinct chemical and biological properties.

Similar Compounds

Properties

IUPAC Name

1-(1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-6-15-13(5-1)9-14(10-18-7-3-4-8-18)16-11-19-12-17(15)16/h1-2,5-6,9H,3-4,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYOWZJUFOFYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC3=CC=CC=C3C4=C2COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807413
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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